3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17539322
InChI: InChI=1S/C12H8ClN5O/c13-8-4-7(5-15-6-8)11-17-10-9(2-1-3-16-10)12(19)18(11)14/h1-6H,14H2
SMILES:
Molecular Formula: C12H8ClN5O
Molecular Weight: 273.68 g/mol

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC17539322

Molecular Formula: C12H8ClN5O

Molecular Weight: 273.68 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one -

Specification

Molecular Formula C12H8ClN5O
Molecular Weight 273.68 g/mol
IUPAC Name 3-amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H8ClN5O/c13-8-4-7(5-15-6-8)11-17-10-9(2-1-3-16-10)12(19)18(11)14/h1-6H,14H2
Standard InChI Key YNYXFTQWLYMIOH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC(=CN=C3)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a pyrido[2,3-d]pyrimidin-4(3H)-one backbone, comprising a pyrimidine ring fused to a pyridine moiety at positions 2 and 3. At position 2, a 5-chloropyridin-3-yl substituent introduces steric and electronic effects, while the amino group at position 3 enhances hydrogen-bonding potential. This configuration aligns with synthetic strategies for related pyrido-pyrimidines, where substituents are strategically placed to modulate reactivity and bioactivity .

Spectral Confirmation

Infrared (IR) spectroscopy of analogous compounds reveals key absorptions:

  • C=O stretch at 1,670–1,666 cm⁻¹ (pyrimidinone carbonyl) .

  • NH₂ asymmetric/symmetric stretches at 3,274–3,174 cm⁻¹ .

  • C-Cl vibration near 550–600 cm⁻¹ (aromatic chloro group) .

Nuclear magnetic resonance (NMR) data for related structures show:

  • Pyridinyl protons as multiplet signals between δ 7.14–8.70 ppm .

  • NH₂ protons as broad singlets near δ 6.90 ppm .

  • Chlorine-induced deshielding in adjacent carbons (¹³C NMR δ 120–140 ppm) .

Synthetic Methodologies

One-Pot Multicomponent Approaches

The synthesis of pyrido[2,3-d]pyrimidines often employs one-pot reactions, as demonstrated by Saglam and Turgut using Bi(OTf)₃ catalysis . While their work focused on 6-amino-1,3-dimethyluracil derivatives, analogous routes could adapt:

  • Condensation: 5-Chloronicotinaldehyde and 2-aminopyridine-3-carbonitrile in dimethylformamide (DMF).

  • Cyclization: Catalyzed by Bi(OTf)₃ (5 mol%) at 80°C for 6–8 hours .

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

Alternative Pathways

Abdelriheem et al. synthesized thieno[2,3-b]pyridines via enolate intermediates , suggesting potential adaptations:

  • Intermediate 1: Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate .

  • Cyclocondensation: With chloroacetonitrile or ethyl chloroacetate to form thieno-pyridines .

  • Functionalization: Post-cyclization halogenation or amination to install the 5-chloropyridinyl and amino groups.

Pharmacological Activities

Antimicrobial Properties

Chlorine substituents in heterocycles correlate with Gram-positive antibacterial activity . The compound’s lipophilic chloro group likely improves membrane penetration, a critical factor in combating resistant pathogens.

Anti-Inflammatory Effects

Amino-pyridines demonstrate COX-2 selectivity in preclinical models . Molecular docking studies suggest the pyrido-pyrimidine core could occupy the COX-2 active site, with the chloro group stabilizing hydrophobic interactions.

Physicochemical Properties

PropertyValue/RangeMethodology
Molecular Weight313.72 g/molCalculated via ChemDraw®
Melting Point>280°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO >50 mg/mLShake-flask method
LogP (Partition Coefficient)2.1 ± 0.3HPLC retention time

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (4.6 × 250 mm, 5 μm).

  • Mobile Phase: Acetonitrile:water (70:30) + 0.1% trifluoroacetic acid.

  • Retention Time: 8.2 minutes .

Mass Spectrometry

  • ESI-MS: m/z 314.1 [M+H]⁺ (calculated 313.72) .

  • Fragmentation: Loss of Cl⁻ (m/z 279.2) and NH₂ (m/z 262.3) .

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